4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride
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Overview
Description
4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 2-methylpyrazolyl group and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride typically involves the following steps:
Formation of the 2-methylpyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or aldehyde.
Alkylation: The 2-methylpyrazole is then alkylated with propargyl bromide to introduce the propynyl group.
Morpholine ring formation: The alkylated pyrazole is reacted with morpholine under appropriate conditions to form the final product.
Hydrochloride salt formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the propynyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares a similar pyrazole and morpholine structure but lacks the propynyl group.
4-(3-Phenylprop-2-ynyl)morpholine: This compound has a similar morpholine and propynyl structure but features a phenyl group instead of a pyrazole ring.
Uniqueness
4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride is unique due to the combination of its pyrazole, propynyl, and morpholine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-13-11(4-5-12-13)3-2-6-14-7-9-15-10-8-14;/h4-5H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOQYRXLDRUJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C#CCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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